

4-Ethoxybenzonitrile comprehensive literature review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethoxybenzonitrile**

Cat. No.: **B1329842**

[Get Quote](#)

An In-depth Technical Guide to 4-Ethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **4-ethoxybenzonitrile**, a versatile aromatic nitrile. The document details its synthesis, physicochemical properties, and spectroscopic data. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Concepts

Chemical Structure and Properties

4-Ethoxybenzonitrile, with the chemical formula C_9H_9NO , is an aromatic compound featuring an ethoxy group ($-OCH_2CH_3$) and a nitrile group ($-C\equiv N$) attached to a benzene ring at positions 1 and 4, respectively. This substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule. The presence of the nitrile group makes it a useful precursor for the synthesis of various functional groups, including amines, carboxylic acids, and tetrazoles, which are significant in medicinal chemistry. The ethoxy group influences the compound's polarity, solubility, and metabolic stability.

Table 1: Physicochemical Properties of **4-Ethoxybenzonitrile**

Property	Value	Reference
CAS Number	25117-74-2	[1]
Molecular Formula	C ₉ H ₉ NO	[1]
Molecular Weight	147.17 g/mol	[1]
Melting Point	62-64 °C	N/A
Boiling Point	257-259 °C	N/A
Appearance	White to off-white crystalline solid	N/A
Solubility	Soluble in common organic solvents such as ethanol, acetone, and diethyl ether. Insoluble in water.	N/A

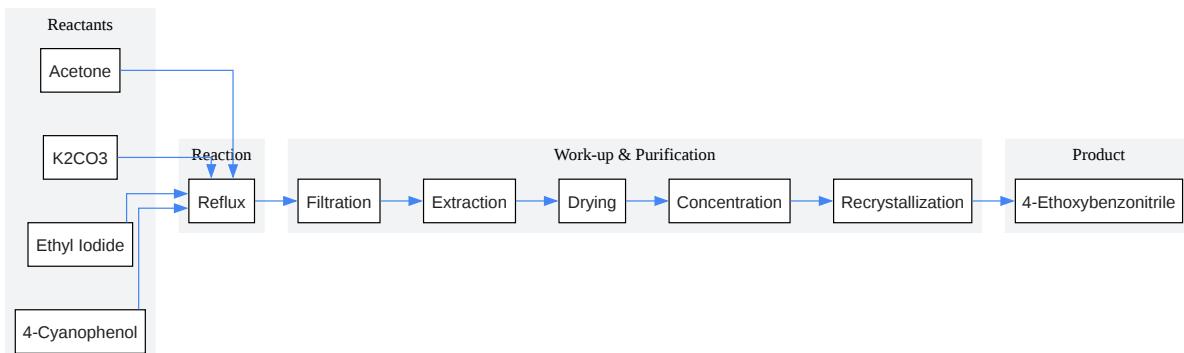
Synthesis of 4-Ethoxybenzonitrile

The most common and efficient method for the synthesis of **4-ethoxybenzonitrile** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an ethyl halide by the phenoxide ion of 4-cyanophenol (also known as 4-hydroxybenzonitrile).

Experimental Protocol: Williamson Ether Synthesis of 4-Ethoxybenzonitrile

This protocol is based on established procedures for Williamson ether synthesis.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:


- 4-Cyanophenol
- Anhydrous potassium carbonate (K₂CO₃)
- Ethyl iodide (or ethyl bromide)
- Anhydrous acetone (or N,N-dimethylformamide - DMF)

- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Apparatus for filtration

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone (or DMF) to a concentration of approximately 0.5 M.
- **Addition of Alkylating Agent:** While stirring the suspension at room temperature, add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture.
- **Reaction:** Heat the reaction mixture to reflux (for acetone, the boiling point is 56 °C) and maintain the reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

- Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) and brine (1 x volume of organic layer).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **4-ethoxybenzonitrile**.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure **4-ethoxybenzonitrile** as a white to off-white crystalline solid.

[Click to download full resolution via product page](#)

Williamson Ether Synthesis of **4-Ethoxybenzonitrile**.

Spectroscopic Data

The structural elucidation of **4-ethoxybenzonitrile** is confirmed through various spectroscopic techniques. The following tables summarize the expected and reported spectral data.

Table 2: ^1H NMR Spectroscopic Data for **4-Ethoxybenzonitrile** (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.60	Doublet	2H	Aromatic H (ortho to -CN)
~6.95	Doublet	2H	Aromatic H (ortho to -OEt)
~4.10	Quartet	2H	-OCH ₂ CH ₃
~1.45	Triplet	3H	-OCH ₂ CH ₃

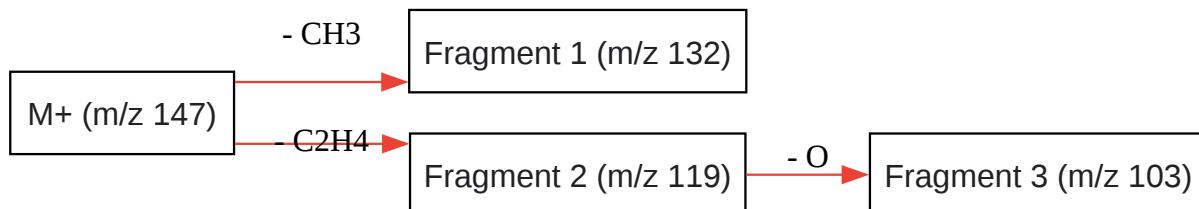
Note: Predicted values are based on the analysis of similar structures.[\[5\]](#)[\[6\]](#)

Table 3: ^{13}C NMR Spectroscopic Data for **4-Ethoxybenzonitrile** (Predicted)

Chemical Shift (δ , ppm)	Assignment
~162	C-OEt
~134	Aromatic CH (ortho to -CN)
~119	-C≡N
~115	Aromatic CH (ortho to -OEt)
~105	C-CN
~64	-OCH ₂ CH ₃
~15	-OCH ₂ CH ₃

Note: Predicted values are based on the analysis of similar structures.[\[5\]](#)[\[6\]](#)

Table 4: Infrared (IR) Spectroscopic Data for **4-Ethoxybenzonitrile** (Predicted)


Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H stretch
~2980-2850	Medium-Strong	Aliphatic C-H stretch (-CH ₂ , -CH ₃)
~2220-2230	Strong, Sharp	C≡N stretch
~1600, ~1500	Medium-Strong	Aromatic C=C stretch
~1250	Strong	Aryl-O stretch (asymmetric)
~1040	Strong	Aryl-O stretch (symmetric)

Note: Predicted values are based on characteristic absorption frequencies of functional groups.
[7]

Table 5: Mass Spectrometry (MS) Data for **4-Ethoxybenzonitrile**

m/z	Proposed Fragment
147	[M] ⁺ (Molecular Ion)
132	[M - CH ₃] ⁺
119	[M - C ₂ H ₄] ⁺
103	[M - C ₂ H ₄ - O] ⁺ or [M - C ₂ H ₅ O] ⁺
91	[C ₇ H ₇] ⁺
76	[C ₆ H ₄] ⁺

Data obtained from the NIST WebBook.[8]

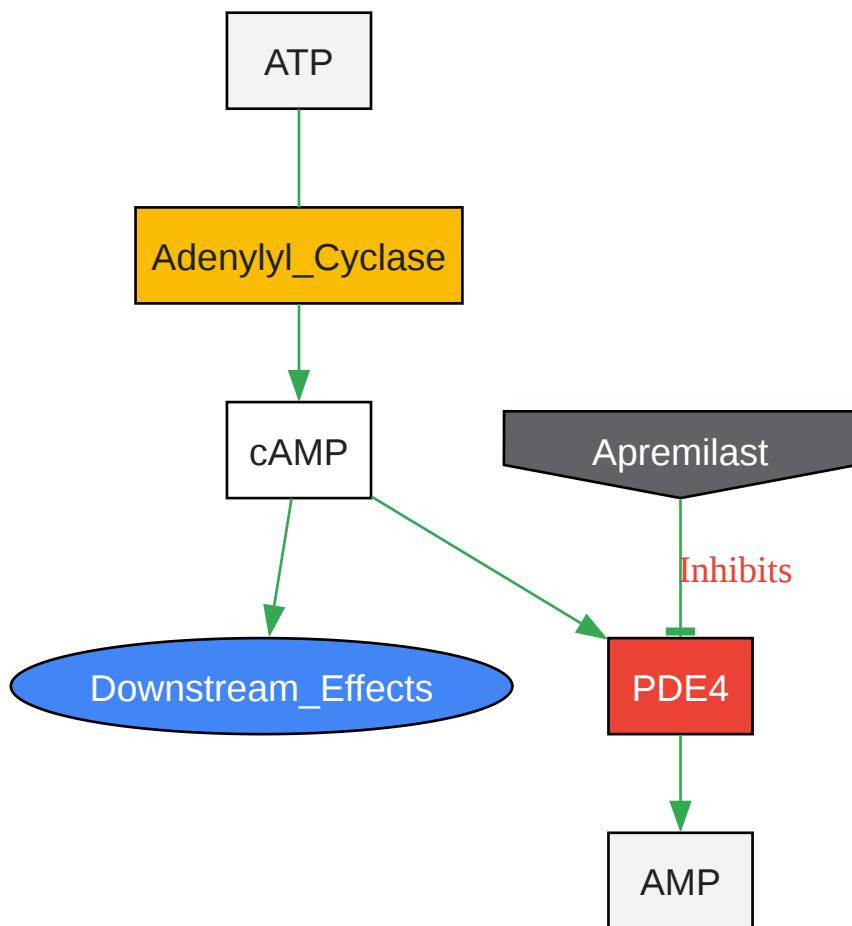
[Click to download full resolution via product page](#)

Proposed Mass Spectrometry Fragmentation Pathway.

Applications in Drug Development

4-Ethoxybenzonitrile and its derivatives serve as crucial intermediates in the synthesis of various pharmaceutically active compounds.

Role as a Synthetic Intermediate


A notable application is in the synthesis of Apremilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriasis and psoriatic arthritis.^{[5][9]} The structurally related 3-ethoxy-4-methoxybenzonitrile is a key building block in the multi-step synthesis of this drug.^[5] The ethoxy group in these intermediates is critical for modulating the pharmacological properties of the final drug molecule, including its potency, selectivity, and pharmacokinetic profile.

Potential Biological Activity

While **4-ethoxybenzonitrile** is primarily utilized as a synthetic intermediate, the benzonitrile moiety is present in a number of biologically active compounds. The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. However, there is limited publicly available information on the direct biological activity or pharmacological profile of **4-ethoxybenzonitrile** itself. Further research would be required to explore any potential therapeutic applications of this compound as a standalone agent.

Signaling Pathways

As **4-ethoxybenzonitrile** is mainly an intermediate, its direct interaction with specific signaling pathways is not well-documented. However, its role in the synthesis of PDE4 inhibitors like Apremilast indirectly links it to the cyclic adenosine monophosphate (cAMP) signaling pathway. PDE4 enzymes are responsible for the degradation of cAMP. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling cascades involved in inflammation.

[Click to download full resolution via product page](#)

Simplified cAMP Signaling Pathway and PDE4 Inhibition.

Conclusion

4-Ethoxybenzonitrile is a valuable chemical intermediate with straightforward synthesis via the Williamson ether reaction. Its well-defined spectroscopic signature allows for reliable identification and quality control. While its primary role to date has been in the synthesis of more complex pharmaceutical agents, the presence of the benzonitrile scaffold suggests potential for further exploration of its own biological activities. This guide provides a foundational resource for researchers and developers working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzonitrile, 4-ethoxy- [webbook.nist.gov]
- 9. In-Vitro Toxicology Division | CPTSM Labs [cptclabs.com]
- To cite this document: BenchChem. [4-Ethoxybenzonitrile comprehensive literature review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329842#4-ethoxybenzonitrile-comprehensive-literature-review\]](https://www.benchchem.com/product/b1329842#4-ethoxybenzonitrile-comprehensive-literature-review)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com